molecular formula C18H22ClN7O B2974370 2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 896009-02-2

2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2974370
CAS No.: 896009-02-2
M. Wt: 387.87
InChI Key: QWTUGSKNAVMTBT-UHFFFAOYSA-N
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Description

2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a piperazine ring, a pyrazolopyrimidine core, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways.

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 1A and the D4 dopamine receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, storage conditions can affect the stability of the compound Additionally, the physiological environment within the body, including pH, temperature, and the presence of other molecules, can affect the compound’s action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and chlorophenyl intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific combination of a pyrazolopyrimidine core and a piperazine ring, which provides distinct biological activity and potential therapeutic applications. Its ability to interact with multiple molecular targets sets it apart from other similar compounds .

Properties

IUPAC Name

2-[[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7O/c1-24-17-15(12-21-24)16(20-5-10-27)22-18(23-17)26-8-6-25(7-9-26)14-4-2-3-13(19)11-14/h2-4,11-12,27H,5-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTUGSKNAVMTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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